

# SR-0813: A Targeted Approach to Disrupting Oncogenic Transcription in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SR-0813	
Cat. No.:	B10823721	Get Quote

An In-depth Technical Guide on the Mechanism of Action of SR-0813

#### Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, particularly those involving Mixed Lineage Leukemia (MLL) gene rearrangements, are dependent on specific transcriptional co-regulators for survival. One such critical co-regulator is the Eleven-Nineteen Leukemia (ENL) protein. **SR-0813** has emerged as a potent and selective small molecule inhibitor targeting the YEATS domain of ENL and its close homolog AF9, offering a promising therapeutic strategy for these aggressive leukemias. This document provides a detailed overview of the mechanism of action of **SR-0813**, supported by quantitative data and experimental methodologies.

# Core Mechanism of Action: Inhibition of the ENL YEATS Domain

The central mechanism of **SR-0813** revolves around its function as a high-affinity inhibitor of the ENL YEATS domain.[1][2][3] The YEATS domain is a specialized protein module that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene transcription. In MLL-rearranged AML, ENL is recruited to



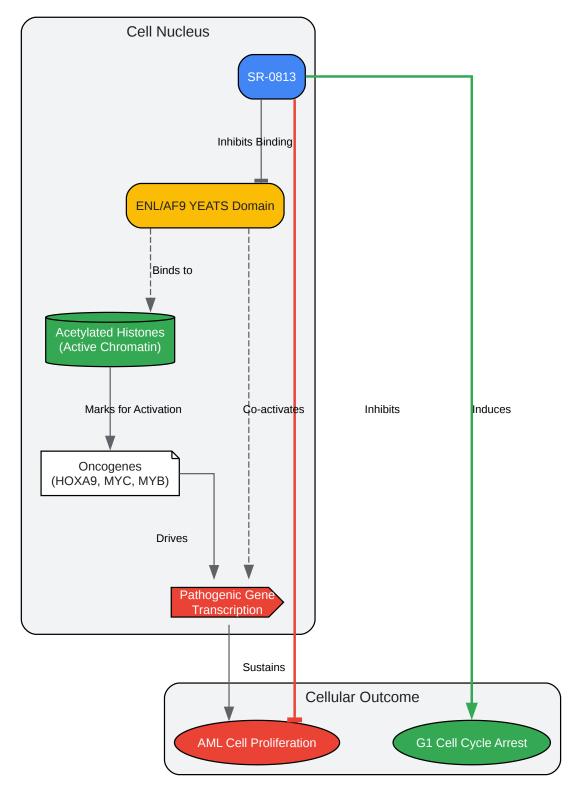




chromatin where it plays a pivotal role in sustaining the expression of a pathogenic gene program essential for leukemia cell proliferation and survival.[4][5]

SR-0813 competitively binds to the acetyl-lysine binding pocket of the ENL YEATS domain.[1] This direct inhibition prevents ENL from docking onto acetylated histones at the promoters and gene bodies of its target genes. The displacement of ENL from chromatin leads to a highly selective suppression of a specific set of genes critical for leukemogenesis, including the proto-oncogenes HOXA9, HOXA10, MYB, and MYC.[2][5][6] The downstream consequences of this targeted transcriptional repression are the inhibition of cell proliferation and the induction of G1 phase cell cycle arrest in ENL-dependent AML cells.[7]





SR-0813 Mechanism of Action in AML

Click to download full resolution via product page

**Caption: SR-0813** inhibits the ENL YEATS domain, suppressing oncogenic transcription.



Check Availability & Pricing

### **Quantitative Data Summary**

The potency and selectivity of **SR-0813** have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

**Table 1: Biochemical Potency and Cellular Target** 

**Engagement** 

Parameter	Target	Assay Type	Value	Reference(s)
IC50	ENL YEATS Domain	HTRF	25 nM	[1][2][6][8]
AF9 YEATS Domain	HTRF	311 nM	[1][3][6]	
Kd	ENL YEATS Domain	SPR	30 nM	[1][3]
MAP3K19 (off- target)	KINOMEscan	3.5 μΜ	[6]	
EC <sub>50</sub>	ENL	CETSA	205 nM	[1][3][6]
AF9	CETSA	76 nM	[1][3][6]	

IC<sub>50</sub>: Half-maximal inhibitory concentration; Kd: Dissociation constant; EC<sub>50</sub>: Half-maximal effective concentration; HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface Plasmon Resonance; CETSA: Cellular Thermal Shift Assay.

### **Table 2: Anti-proliferative Activity in AML Cell Lines**



Cell Line	MLL Status	Sensitivity to SR- 0813	Reference(s)
MV4;11	MLL-AF4	Sensitive	[1][3][6]
MOLM-13	MLL-AF9	Sensitive	[1][3][6]
OCI/AML-2	MLL-AF6	Sensitive	[1][3][6]
HB11;19	MLL-ENL	Sensitive	[1][6]
HL-60	MLL wild-type	Insensitive	[1][3]
JURKAT	T-cell ALL	Insensitive	[1][3]

## **Experimental Protocols**

The mechanism of **SR-0813** was elucidated using a combination of biochemical, cellular, and genomic techniques. The general methodologies for key experiments are detailed below.

# Homogeneous Time-Resolved Fluorescence (HTRF) Assay

- Purpose: To determine the in vitro potency (IC<sub>50</sub>) of SR-0813 by measuring its ability to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide.
- Methodology:
  - A recombinant 6His-tagged ENL YEATS domain protein is incubated with a biotinylated histone H3 peptide containing an acetyl-lysine mark.
  - An anti-6His antibody conjugated to a Europium cryptate donor (Eu<sup>3+</sup>) and Streptavidin conjugated to an XL665 acceptor are added to the reaction.
  - In the absence of an inhibitor, the binding of the YEATS domain to the peptide brings the donor and acceptor into close proximity, resulting in a high Fluorescence Resonance Energy Transfer (FRET) signal.

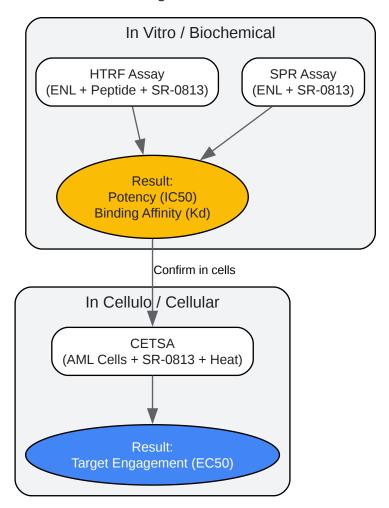


- SR-0813 is serially diluted and added to the reaction. Its binding to the YEATS domain disrupts the protein-peptide interaction, leading to a dose-dependent decrease in the FRET signal.
- The signal is read on a plate reader, and IC<sub>50</sub> values are calculated from the resulting dose-response curves.[3][5]

#### **Cellular Thermal Shift Assay (CETSA)**

- Purpose: To confirm direct binding and target engagement of SR-0813 with the ENL protein within intact cells (EC<sub>50</sub>).
- Methodology:
  - AML cells (e.g., MV4;11) are treated with various concentrations of SR-0813 or a vehicle control (DMSO) for 1-4 hours.
  - The cells are then heated across a range of temperatures, causing proteins to denature and aggregate.
  - After heating, cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
  - The amount of soluble ENL protein remaining at each temperature is quantified by Western blot or a luminescence-based method (e.g., using a HiBiT tag).
  - Ligand binding stabilizes the target protein, resulting in a higher melting temperature. The shift in thermal stability is used to determine the extent of target engagement at different drug concentrations.[1][3][7]





SR-0813 Target Validation Workflow

Click to download full resolution via product page

**Caption:** Workflow for validating **SR-0813** target engagement from biochemical to cellular assays.

# Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

- Purpose: To identify the genomic binding sites of ENL and to demonstrate its displacement from these sites upon treatment with SR-0813.
- Methodology:
  - MV4;11 cells are treated with **SR-0813** (e.g., 1  $\mu$ M or 10  $\mu$ M) or DMSO for 4 hours.



- Proteins are cross-linked to DNA using formaldehyde.
- The chromatin is extracted and sheared into smaller fragments by sonication.
- An antibody specific to ENL is used to immunoprecipitate the ENL protein along with its bound DNA fragments.
- The cross-links are reversed, and the DNA is purified.
- The purified DNA is prepared for next-generation sequencing, and the resulting sequences are mapped to the genome to identify regions of ENL enrichment.
- A comparison between SR-0813-treated and DMSO-treated samples reveals a genomewide reduction in ENL binding at its target loci.[3][6]

#### Gene Expression Analysis (qRT-PCR)

- Purpose: To quantify the changes in the transcript levels of specific ENL target genes following SR-0813 treatment.
- Methodology:
  - MV4;11 cells are treated with SR-0813 or DMSO for various time points (e.g., 3, 24, 48, 72 hours).
  - Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
  - Quantitative PCR (qPCR) is performed using primers specific for target genes (HOXA9, MYC, MYB) and a housekeeping gene for normalization (e.g., GAPDH).
  - The relative abundance of each transcript is calculated, demonstrating a significant downregulation of ENL target genes in SR-0813-treated cells compared to controls.[1][6]

#### **Cell Proliferation Assay**

Purpose: To assess the effect of SR-0813 on the long-term growth of AML cell lines.



#### · Methodology:

- ENL-dependent (e.g., MOLM-13, MV4;11) and ENL-independent (e.g., HL-60) cells are seeded at a low density.
- $\circ$  Cells are treated with **SR-0813** (e.g., 1  $\mu$ M, 10  $\mu$ M) or DMSO. The media and compound are refreshed every 3-4 days.
- Cell proliferation is monitored over an extended period, typically around 14 days.
- Cell counts or viability (using reagents like CellTiter-Glo) are measured at multiple time points to generate growth curves.
- The results show a significant growth inhibition specifically in the ENL-dependent cell lines.[1][3]

#### Workflow for Cellular & Genomic Effects Treat AML Cells (e.g., MV4;11) with SR-0813 vs DMSO Genomic & Transcriptomic Analysis Phenotypic Analysis **Proliferation Assay** qRT-PCR Cell Cycle Analysis ChIP-seq (3-72 hours) (4 hours) (~14 days) (72 hours) Result: Result: - ENL displaced from chromatin Oncogene mRNA downregulated G1 Arrest

Click to download full resolution via product page

**Caption:** Experimental workflow to determine the functional effects of **SR-0813** on AML cells.



#### Conclusion

SR-0813 is a highly selective and potent chemical probe that validates the ENL YEATS domain as a druggable target in acute myeloid leukemia. Its mechanism of action is centered on the direct inhibition of the ENL YEATS domain, leading to the displacement of ENL from chromatin and the subsequent transcriptional suppression of key oncogenic drivers. This targeted disruption of the leukemogenic gene expression program results in potent anti-proliferative effects in AML models dependent on ENL function, particularly those with MLL rearrangements. The data and experimental findings presented herein provide a robust framework for the continued development of YEATS domain inhibitors as a novel therapeutic class for AML.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. SR-0813 Ace Therapeutics [acetherapeutics.com]
- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based ligand discovery for the ENL YEATS domain PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR-0813: A Targeted Approach to Disrupting Oncogenic Transcription in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823721#sr-0813-mechanism-of-action-in-acute-myeloid-leukemia]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com